N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
The compound features a benzamide core linked to a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety substituted with 4,7-dimethoxy and 3-methyl groups. The sulfonyl group at the para position of the benzamide is further modified with a 4-methylpiperidine ring.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-15-11-13-26(14-12-15)33(28,29)17-7-5-16(6-8-17)22(27)24-23-25(2)20-18(30-3)9-10-19(31-4)21(20)32-23/h5-10,15H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQNIISVMDCGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC(=C4S3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Analog: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
Key Similarities :
Key Differences :
- Substituents : The target compound has 4,7-dimethoxy and 3-methyl groups on the benzothiazole ring, while the analog in features 2-methoxyphenyl and phenyl substituents.
- Sulfonyl vs. Methyl Group : The target compound’s 4-methylpiperidinylsulfonyl group contrasts with the 4-methylbenzamide in the analog, influencing solubility and steric effects .
Spectral Data Comparison :
Functional Group Analog: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Similarities :
Key Differences :
- Heterocyclic Core : The analog in contains a pyrazolo-pyrimidine-chromene system, while the target compound’s dihydrobenzothiazole core offers distinct electronic properties.
- Bioactivity Implications: The fluorinated chromene in the analog may confer fluorescence or photostability, unlike the non-fluorinated target compound .
Tautomerism and Stability: Triazole-Thiones vs. Thioles
highlights tautomerism in 1,2,4-triazole derivatives, where the thione form is stabilized by the absence of ν(S-H) bands in IR spectra. For the target compound, the dihydrobenzothiazol-2-ylidene system may exhibit similar tautomeric behavior, but spectral data (e.g., lack of ν(S-H) at ~2500–2600 cm⁻¹) suggests a preference for the thione form, akin to triazoles .
Research Findings and Implications
- Electronic Effects : Dimethoxy groups on the benzothiazole enhance electron density, possibly stabilizing charge-transfer complexes in drug-receptor interactions .
- Thermal Stability : The thione tautomer’s stability (as in ) suggests resilience under physiological conditions, a desirable trait for pharmaceuticals .
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